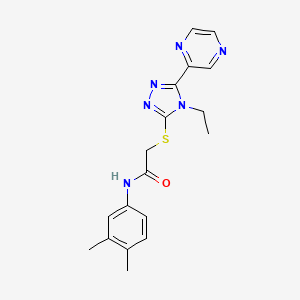

N-(3,4-Dimethylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

CAS No.: 573933-59-2

Cat. No.: VC16155259

Molecular Formula: C18H20N6OS

Molecular Weight: 368.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 573933-59-2 |

|---|---|

| Molecular Formula | C18H20N6OS |

| Molecular Weight | 368.5 g/mol |

| IUPAC Name | N-(3,4-dimethylphenyl)-2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |

| Standard InChI | InChI=1S/C18H20N6OS/c1-4-24-17(15-10-19-7-8-20-15)22-23-18(24)26-11-16(25)21-14-6-5-12(2)13(3)9-14/h5-10H,4,11H2,1-3H3,(H,21,25) |

| Standard InChI Key | UAVYYQDHTOJVOO-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)C)C)C3=NC=CN=C3 |

Introduction

N-(3,4-Dimethylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound characterized by its unique structural features, including a dimethylphenyl group and a triazole ring with a pyrazine moiety. This compound belongs to the class of thioacetamides and triazoles, which are known for their diverse biological activities, including antifungal and antimicrobial properties.

Synthesis

The synthesis of N-(3,4-Dimethylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves multi-step organic synthesis techniques. These synthetic routes require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.

Chemical Reactivity

The compound's chemical reactivity involves nucleophilic substitutions due to the thioether group and hydrolysis reactions under acidic or basic conditions due to the acetamide functionality. These reactions can be optimized by adjusting solvent systems and employing catalysts to enhance reaction rates and selectivity.

Biological Activity and Applications

N-(3,4-Dimethylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide exhibits potential applications in pharmaceuticals, particularly due to its antifungal properties. It may also be explored for use in agricultural chemistry as a fungicide or bactericide. Further research could expand its applications in other fields such as materials science or biochemistry.

Comparison with Similar Compounds

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-(3,4-Dimethylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide | Dimethylphenyl and pyrazine-containing triazole | Antifungal |

| N-(2-Methylphenyl)-2-{[4-Ethyl-5-(pyridin-2-yloxy)-4H-triazol]-3-thiol}acetamide | Contains pyridine instead of pyrazine | Antifungal |

| N-(3-Methoxyphenyl)-2-{[5-Methyltriazol]-3-thiol}acetamide | Similar triazole structure | Antibacterial |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume